4-Bromo-2,3-diaminobenzotrifluoride
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Overview
Description
4-Bromo-2,3-diaminobenzotrifluoride is an organic compound with the molecular formula C7H6BrF3N2 It is a derivative of benzotrifluoride, featuring bromine and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-diaminobenzotrifluoride typically involves multiple steps. One common method starts with the nitration of benzotrifluoride to introduce a nitro group, followed by reduction to convert the nitro group to an amine. Bromination is then performed to introduce the bromine atom at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as Friedel-Crafts acylation followed by Clemmensen reduction can be employed to introduce the necessary functional groups .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-diaminobenzotrifluoride can undergo various chemical reactions, including:
Oxidation: Conversion of amine groups to nitro groups under specific conditions.
Reduction: Reduction of nitro groups back to amine groups.
Substitution: Halogenation reactions where bromine can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or nitric acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or iron filings with hydrochloric acid.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can yield nitro derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
4-Bromo-2,3-diaminobenzotrifluoride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-diaminobenzotrifluoride involves its interaction with various molecular targets and pathways. The presence of bromine and amine groups allows it to participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
- 3-Bromo-4,5-diaminobenzotrifluoride
- 4-Bromo-1,2-diaminobenzene
- 3,4-Diaminobenzotrifluoride
Comparison: Compared to these similar compounds, 4-Bromo-2,3-diaminobenzotrifluoride is unique due to the specific positioning of its functional groups. This unique arrangement allows for distinct reactivity and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H6BrF3N2 |
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Molecular Weight |
255.03 g/mol |
IUPAC Name |
3-bromo-6-(trifluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-4-2-1-3(7(9,10)11)5(12)6(4)13/h1-2H,12-13H2 |
InChI Key |
NJEDBNKXYQABSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)N)Br |
Origin of Product |
United States |
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